(2-Chloroethoxy)cyclobutane
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Overview
Description
“(2-Chloroethoxy)cyclobutane” is a chemical compound with the molecular formula C6H11ClO . It is a member of the cycloalkane series, which are saturated hydrocarbons with one or more carbon rings .
Synthesis Analysis
The synthesis of cyclobutanes often involves [2+2] photocycloaddition reactions . This process is a promising route to isolate highly strained cyclobutane derivatives . The establishment of an effective donor–acceptor conjugation by introducing electron-donating alkoxy groups at appropriate positions of the benzene ring could activate p-phenylenediacrylate (PDA), thus enabling the development of the first solution [2 + 2] photopolymerization of such monomers under the irradiation of visible light .Molecular Structure Analysis
Cyclobutane, the base structure of “this compound”, is composed of four carbon atoms © and eight hydrogen atoms (H), forming a cyclic structure . The carbon atoms are joined in a ring, each bonded to two other carbons and two hydrogen atoms .Chemical Reactions Analysis
Cyclobutanes are relatively reactive due to their ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutanes can undergo ring-opening reactions, transforming into a straight-chain alkane .Physical and Chemical Properties Analysis
Cyclobutane is a colorless gas under standard conditions of temperature and pressure. It has a mildly sweet odor, similar to that of other cycloalkanes . It exhibits a low boiling point due to the weak Van der Waals forces, typical of other alkanes .Scientific Research Applications
Organic Electronics
Cyclobutane derivatives, specifically chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, have been investigated for their utility in organic thin film transistors. These compounds exhibit tunable molecular packing properties influenced by chlorine substituents, demonstrating their potential as n-type semiconductors with significant field-effect mobility, highlighting their application in organic electronics (Yang et al., 2015).
Photocatalysis
Cyclobutane rings have been targeted for photocatalytic ring opening using flavinium-based photocatalytic systems. This approach is significant for the mild, acid-free opening of cyclobutanes with high oxidation potential or sensitive groups, offering a synthetic tool for organic transformations under visible light conditions (Hartman & Cibulka, 2016).
Medicinal Chemistry
In medicinal chemistry, cyclobutanes are synthesized through tandem catalysis, coupling ethylene with enynes to form chiral molecules. This method, catalyzed by cobalt, provides a route to complex cyclobutanes with quaternary chiral carbon centers, indicating their potential in pharmaceutical synthesis (Pagar & RajanBabu, 2018).
Material Science
The integration of cyclobutane-containing cross-linked polymers into epoxy matrices has demonstrated the potential for early damage detection in polymer composites. By incorporating cyclobutane derivatives, which generate fluorescence upon mechanical stress, this approach allows for the visualization of damage at an early stage, crucial for material integrity and safety (Zou et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The [2 + 2] photopolymerization of diolefinic monomers is an appealing approach for the construction of polymeric materials . This process could potentially be used to create a series of linear cyclobutane-containing polymer products with high molecular weight and good solubility in common solvents .
Properties
IUPAC Name |
2-chloroethoxycyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-4-5-8-6-2-1-3-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCGQWEDVFGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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